molecular formula C7H16N2O2 B13229808 N-(2-amino-2-methylpropyl)-2-methoxyacetamide

N-(2-amino-2-methylpropyl)-2-methoxyacetamide

Cat. No.: B13229808
M. Wt: 160.21 g/mol
InChI Key: BISOSFSGPXCAOW-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)-2-methoxyacetamide (CAS 1548208-11-2) is a chemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.21 . It is identified by the SMILES string O=C(NCC(C)(N)C)COC, which defines its molecular structure as featuring a 2-methoxyacetamide group linked to a 2-amino-2-methylpropyl moiety . This specific structure, containing both an amide and a primary amine functional group, makes it a valuable intermediate in organic synthesis and pharmaceutical research. Compounds with N-alkylacetamide substructures are of significant interest in medicinal chemistry. Research into similar acetamide derivatives highlights their relevance in the synthesis of more complex molecules, including potential therapeutic agents . For instance, N-methylacetamide derivatives are frequently explored in the ribosomal synthesis of N-methyl peptides, which are important for developing compounds with enhanced metabolic stability, conformational rigidity, and membrane permeability . This compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Basic Specifications: • CAS Number: 1548208-11-2 • Molecular Formula: C7H16N2O2 • Molecular Weight: 160.21 g/mol • MDL Number: MFCD24116517

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)-2-methoxyacetamide

InChI

InChI=1S/C7H16N2O2/c1-7(2,8)5-9-6(10)4-11-3/h4-5,8H2,1-3H3,(H,9,10)

InChI Key

BISOSFSGPXCAOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)COC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)-2-methoxyacetamide typically involves the reaction of 2-amino-2-methylpropanol with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)-2-methoxyacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Selected Acetamides
Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2-Amino-2-methylpropyl)-2-methoxyacetamide 2-methoxyacetamide, 2-amino-2-methylpropyl ~190 (estimated) Potential pharmaceutical ligand Inferred
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloro, dimethylphenyl, isopropyl 268.8 Herbicide (e.g., dimethenamid)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazolyl 287.16 Crystal engineering, coordination
(R)-N-[1-(1-Naphthyl)propan-2-yl]-2-methoxyacetamide Methoxy, naphthyl, branched alkyl 283.35 Biologically active chiral amide
N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide Dipropylamino, methoxyphenyl 278.38 Unknown (catalogued derivative)

Key Observations:

  • Hydrophilicity vs. Lipophilicity: The methoxy group in the target compound and ’s analogue increases water solubility compared to chloro-substituted herbicides (e.g., dimethenamid) .
  • Hydrogen Bonding: The amino group in the target compound may form stronger intermolecular hydrogen bonds than the thiazolyl group in ’s compound, influencing crystallization behavior .

Biological Activity

N-(2-amino-2-methylpropyl)-2-methoxyacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C7H16N2O2
Molecular Weight : 160.21 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)(CNC(=O)COC)N

The compound features a branched amine structure with an acetamide and a methoxy group, which contribute to its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-2-methylpropanol with methoxyacetyl chloride. The reaction is conducted under basic conditions, often using triethylamine as a catalyst to neutralize the hydrochloric acid formed during the process. Purification is achieved through recrystallization or chromatography.

This compound exhibits biological activity primarily through its interactions with various molecular targets. Initial studies suggest that it may modulate enzyme activity and affect cellular signaling pathways, potentially influencing neurotransmitter systems and exhibiting anti-inflammatory properties.

Interaction Studies

Interaction studies have demonstrated that this compound can bind to specific receptors or enzymes, altering their activity. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to analyze binding affinities and kinetics.

Case Studies and Research Findings

Research has indicated several notable effects associated with this compound:

  • Neurotransmitter Modulation : In vitro studies suggest that the compound may influence neurotransmitter levels, which could have implications for treating neurological disorders.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activities, making it a candidate for further research in inflammatory disease models.
  • Enzyme Interaction : The compound has shown the ability to modulate specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(3-aminophenyl)-2-methoxyacetamideContains a phenyl ring with an amino groupDifferent position of amino group affects reactivity
N-(4-aminophenyl)-2-methoxyacetamideSimilar structure but with amino at para positionVariations in biological interactions due to positioning
N-(3-aminophenyl)-2-ethoxyacetamideEthoxy instead of methoxy groupChanges solubility and interaction profiles

This compound stands out due to its unique branched amine structure and specific functional groups, which influence its solubility and biological interactions compared to its analogs.

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